

An In-depth Technical Guide to 3-Amino-4-pyrazolecarbonitrile

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-4-pyrazolecarbonitrile**, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in the development of targeted therapeutics, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Chemical Identity

- IUPAC Name: 5-amino-1H-pyrazole-4-carbonitrile^[1]
- Synonyms: 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole, 3-Aminopyrazole-4-carbonitrile, 5-Amino-4-pyrazolecarbonitrile, NSC 44932^{[1][2]}

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Amino-4-pyrazolecarbonitrile** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₄	[1]
Molecular Weight	108.10 g/mol	[1]
Appearance	Tan to white crystalline solid	[3]
Melting Point	172-174 °C	[4]
Boiling Point	~476.4 °C (predicted)	[3]
Solubility	Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMF).	[3]
CAS Number	16617-46-2	

Spectroscopic Data

Key spectroscopic data for the characterization of **3-Amino-4-pyrazolecarbonitrile** are summarized below.

Spectroscopy	Data	Reference
IR (Infrared)	Major peaks indicative of NH ₂ , C≡N, and C=C bonds.	[5][6]
¹ H-NMR	Signals corresponding to amine and pyrazole ring protons.	[5][6]
¹³ C-NMR	Resonances for the carbon atoms of the pyrazole ring and the nitrile group.	[7]
Mass Spectrometry	Molecular ion peak (M) ⁺ at m/z 108.	[2]

Synthesis Protocols

Several synthetic routes for **3-Amino-4-pyrazolecarbonitrile** have been reported. A common and efficient method involves the condensation of a malononitrile derivative with hydrazine.

Experimental Protocol: Synthesis from (Ethoxymethylene)malononitrile and Hydrazine Hydrate[4]

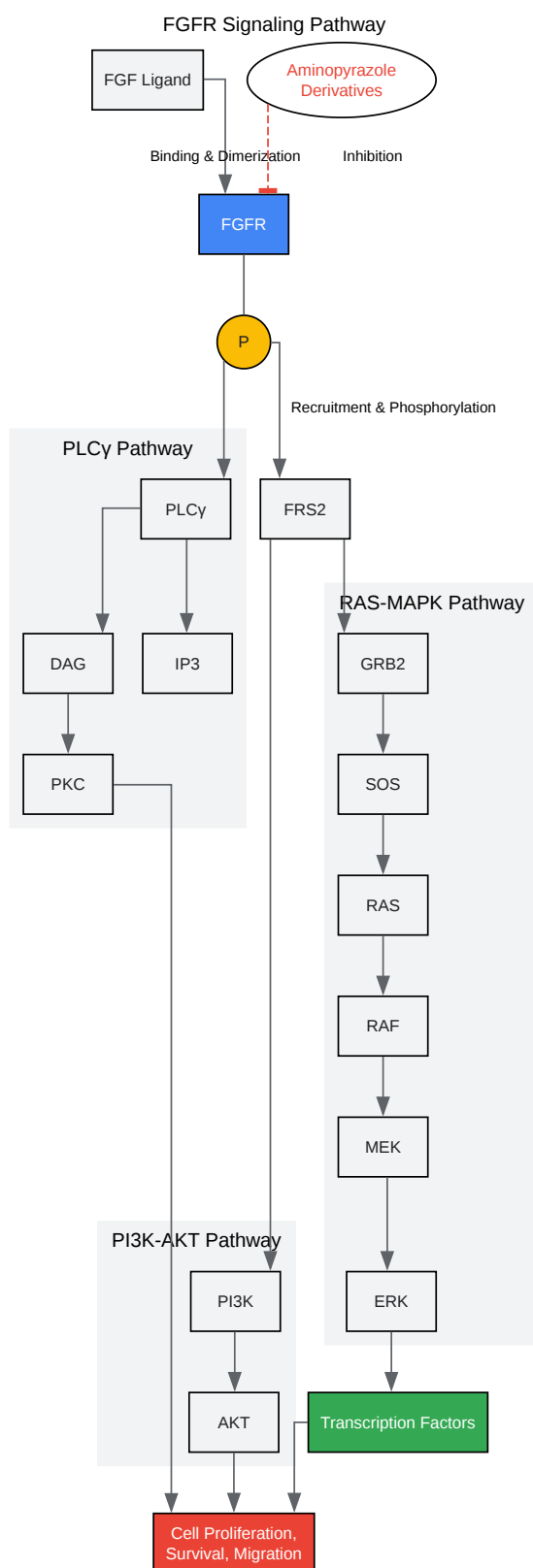
- **Reaction Setup:** To a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol, slowly add hydrazine hydrate (5.0 g, 0.156 mol) dropwise with stirring.
- **Reaction Conditions:** Heat the reaction mixture on a steam bath for 30 minutes. A precipitate will begin to form.
- **Crystallization:** After heating, cool the mixture to room temperature and then place it in a refrigerator overnight to ensure complete crystallization.
- **Isolation and Purification:** Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield **3-Amino-4-pyrazolecarbonitrile**.

Role in Drug Discovery: Targeting the FGFR Signaling Pathway

Derivatives of **3-Amino-4-pyrazolecarbonitrile** have emerged as a promising class of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Aberrant FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention.[8] The pyrazole scaffold serves as a core structural motif for the design of potent and selective FGFR inhibitors.

FGFR Signaling Pathway Overview

The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) initiates receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which ultimately regulate cell proliferation, survival, and migration.[8][9][10]



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Figure 1: Simplified FGFR signaling cascade and the point of intervention for aminopyrazole inhibitors.

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